molecular formula C20H19N5O3 B2713258 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 863447-09-0

2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2713258
CAS No.: 863447-09-0
M. Wt: 377.404
InChI Key: MHDDMJBRJRIJFG-UHFFFAOYSA-N
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Description

2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic small molecule based on a pyrazolo[3,4-d]pyrimidine core scaffold, a structure known for its relevance in medicinal chemistry and pharmacological research . Compounds featuring this heterocyclic architecture are frequently investigated for their potential to modulate various biological pathways and have shown a range of activities in preliminary studies, including antifungal, antimicrobial, and anti-proliferative effects . The specific substitution pattern on this molecule, featuring 3,4-dimethylphenyl and furan-2-ylmethyl groups, suggests it is designed for high target specificity and could be a valuable tool for exploring enzyme inhibition, particularly against kinases or other proteins that interact with adenine-like structures . This product is intended for research applications in early-stage drug discovery and chemical biology, such as in vitro assay development, high-throughput screening, and structure-activity relationship (SAR) studies. It is supplied as a solid and should be stored under appropriate conditions to maintain stability. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or animal use . Researchers are encouraged to consult the available safety data sheets prior to handling.

Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-13-5-6-15(8-14(13)2)25-19-17(10-23-25)20(27)24(12-22-19)11-18(26)21-9-16-4-3-7-28-16/h3-8,10,12H,9,11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDDMJBRJRIJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Characteristics

The compound features a complex structure that includes:

  • A pyrazolo[3,4-d]pyrimidine core , which is recognized for its pharmacological significance.
  • Substituents such as 3,4-dimethylphenyl and furan-2-ylmethyl , which may enhance its interaction with biological targets.

Molecular Formula

  • C : 18
  • H : 18
  • N : 4
  • O : 2

Molecular Weight

Approximately 318.35 g/mol .

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activities. For instance, similar derivatives have been shown to inhibit various cancer cell lines effectively:

CompoundCell Line TestedIC50 (µM)Selectivity Ratio
Compound 1cHL60 (Leukemia)0.0034High
Compound XMCF-7 (Breast)2.74Moderate
Compound YHepG-2 (Liver)3.16Moderate

These compounds often induce apoptosis and cell cycle arrest in cancer cells, making them promising candidates for cancer therapy .

The mechanism by which these compounds exert their effects typically involves:

  • Inhibition of Protein Kinases : This leads to disrupted signaling pathways essential for cancer cell proliferation.
  • Induction of Apoptosis : Many pyrazolo[3,4-d]pyrimidines promote apoptotic pathways through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Other Biological Activities

Beyond anticancer properties, pyrazolo[3,4-d]pyrimidines have demonstrated:

  • Anti-inflammatory effects : Inhibition of COX enzymes has been noted in various studies .
  • Antimicrobial activity : Some derivatives show promise against bacterial and fungal infections.
  • Neuroprotective effects : Potential benefits in neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Recent Studies

  • Study on Anticancer Efficacy :
    • A recent study evaluated the compound's efficacy against a panel of cancer cell lines. Results indicated that it could significantly inhibit cell growth in leukemia and breast cancer cells with low IC50 values .
  • Mechanistic Insights :
    • Another study explored the cellular mechanisms involved when treated with this compound. It was found to induce cell cycle arrest at the S phase and increase apoptosis rates significantly in treated cells .

Comparative Analysis

In comparison to other classes of compounds:

ClassAnticancer ActivityAnti-inflammatory Activity
Pyrazolo[3,4-d]pyrimidinesStrong (IC50 < 5 µM)Moderate
TriazolesModerate (IC50 ~10 µM)Strong
BenzodiazepinesWeakModerate

This table highlights the superior anticancer potential of pyrazolo[3,4-d]pyrimidines compared to other classes.

Scientific Research Applications

Biological Activities

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anti-inflammatory , antitumor , and antimicrobial properties. Specific studies have highlighted the following applications:

Anti-inflammatory Activity

The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown promising results with IC50 values significantly lower than standard anti-inflammatory drugs like Celecoxib .

Anticancer Potential

Studies have demonstrated that the compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism suggests its potential as an anticancer agent targeting various malignancies.

Antimicrobial Properties

The structural characteristics of this compound also suggest potential antimicrobial activity. Research on similar pyrazole derivatives has shown effectiveness against various bacterial strains, indicating that this compound could be explored for developing new antibiotics .

Case Studies

  • Inhibition of COX-II : A study reported that similar compounds exhibited potent COX-II inhibitory activity with IC50 values ranging from 0.2 μM to 17.5 μM. The structure-activity relationship indicated that the presence of electron-withdrawing groups like fluorine enhanced the inhibitory effects .
  • Cancer Cell Apoptosis : Mechanistic studies on related pyrazolo compounds demonstrated their ability to trigger apoptosis in human cancer cell lines, showcasing their potential utility in cancer therapy.
  • Antimicrobial Screening : In vitro tests on structurally related compounds revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria, warranting further investigation into their use as antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Modifications: Pyrazolo[3,4-d]pyrimidine Derivatives

The following compounds share the pyrazolo[3,4-d]pyrimidine scaffold but differ in substituents and biological profiles:

Compound Name / ID Substituents (Position) Key Modifications Melting Point (°C) Molecular Weight (g/mol) Source
Target Compound 3,4-dimethylphenyl (1), N-(furan-2-ylmethyl) (5) Electron-donating methyl groups; furan N/A ~450 (estimated) Hypothetical
2-[1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide 4-fluorophenyl (1), 3-methoxyphenyl (5) Fluorine (electron-withdrawing); methoxy N/A ~430
2-[1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide 4-fluorophenyl (1), 2-(trifluoromethyl)phenyl (5) Trifluoromethyl (strongly electron-withdrawing) N/A ~480
Example 83 (EP 4 374 877 A2) 4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl) Fluorine, isopropoxy, dimethylamino groups 302–304 571.20
Key Observations:

The furan-2-ylmethyl side chain introduces a heterocyclic oxygen atom, which may improve solubility relative to purely aromatic substituents (e.g., trifluoromethylphenyl in ). Electron-withdrawing groups (e.g., fluorine, trifluoromethyl) in analogs may stabilize the pyrimidine ring but reduce metabolic stability compared to methyl groups.

Synthetic Routes :

  • Suzuki-Miyaura coupling (e.g., boronate esters with palladium catalysts) is a common method for introducing aryl groups to the pyrazolo[3,4-d]pyrimidine core, as seen in .
  • The target compound’s synthesis likely follows analogous protocols, substituting 3,4-dimethylphenylboronic acid for fluorophenyl reagents.

Functional Group Variations in Acetamide Side Chains

The acetamide side chain influences target binding and pharmacokinetics:

Compound Acetamide Substituent Impact on Activity (Hypothesized)
Target Compound Furan-2-ylmethyl Moderate polarity; potential for π-π stacking
3-Methoxyphenyl analog 3-Methoxyphenyl Methoxy group enhances solubility but may reduce CNS penetration
2-(Trifluoromethyl)phenyl analog 2-(Trifluoromethyl)phenyl High metabolic stability due to trifluoromethyl’s inertness
Structural-Activity Relationship (SAR) Insights:
  • Furan-containing analogs (e.g., target compound) may exhibit balanced solubility and binding affinity due to the furan oxygen’s hydrogen-bonding capacity.
  • Trifluoromethyl groups () improve resistance to oxidative metabolism but increase molecular weight and logP.

Research Findings and Data Gaps

Thermal Stability :

  • The high melting point (302–304°C) of Example 83 suggests strong crystalline packing, likely due to hydrogen bonding from the chromen-4-one moiety. The target compound’s melting point is expected to be lower, given the absence of such rigid groups.

Methyl substituents (as in the target) may modulate selectivity for specific enzymatic targets.

Q & A

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential irritancy (analogous to pyrazolo-pyrimidinone derivatives). Store under argon at –20°C to prevent hydrolysis. Dispose via incineration following local regulations for halogenated acetamides .

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